4-Fluoro-2-(trifluoromethyl)piperidine
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Overview
Description
4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated organic compound that features both a fluoro and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine . The process includes the following steps:
Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation reduction to form 4-(trifluoromethyl)piperidine.
Distillation and Concentration: The reaction mixture is distilled and concentrated.
Precipitation: A solvent is used to precipitate the product.
Filtration, Washing, and Drying: The precipitated product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the functional groups attached to the piperidine ring.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)piperidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The compound’s effects are often mediated by hyperconjugative delocalization of the nitrogen lone pair, which impacts its conformational preferences and interactions with other molecules . This hyperconjugation, along with electrostatic and steric effects, plays a crucial role in the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
Fluorinated Piperidines: Compounds with similar structural motifs but different substitution patterns.
Uniqueness: this compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the piperidine ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Biological Activity
4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the piperidine ring. These modifications enhance its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Pd-Catalyzed Reactions : Utilizing palladium catalysts for efficient coupling reactions .
- Fluorination Techniques : Employing fluorinating agents to introduce fluorine substituents at specific positions on the piperidine ring .
The biological activity of this compound is primarily attributed to its interaction with biological targets influenced by the presence of fluorine atoms. The mechanism involves:
- Molecular Interactions : The hyperconjugative delocalization of the nitrogen lone pair affects conformational preferences and molecular interactions, enhancing binding affinity to various targets.
- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation pathways .
Pharmacological Applications
- Antimicrobial Activity : this compound derivatives have demonstrated significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values comparable to standard treatments like vancomycin .
- Anti-inflammatory Effects : Compounds related to this piperidine have been shown to inhibit COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Studies : Research indicates that fluorinated piperidines can exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7), indicating their potential as anticancer agents .
Case Studies
- A study evaluating the cytotoxic effects of various piperidine derivatives found that those containing trifluoromethyl groups exhibited enhanced activity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation into anti-tuberculosis activity identified novel piperidinol derivatives with promising efficacy, highlighting the structural similarities with this compound as a scaffold for developing new therapeutics .
Data Tables
Property | Value |
---|---|
Molecular Formula | C7H7F4N |
Antibacterial MIC (against MRSA) | 0.031–0.062 µg/mL |
Cytotoxicity IC50 (MCF-7) | Varies; significant activity observed |
Anti-tuberculosis MIC | 1.4–18.8 µg/mL |
Properties
Molecular Formula |
C6H9F4N |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4-fluoro-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |
InChI Key |
XKHWYPOKYAVZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1F)C(F)(F)F |
Origin of Product |
United States |
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